molecular formula C24H26N2O4S B11185371 Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate

Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate

Cat. No.: B11185371
M. Wt: 438.5 g/mol
InChI Key: KNPYMOWDLIKHOY-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine and piperidine rings, followed by the introduction of the phenylsulfanyl group. The final step involves esterification to introduce the ethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific sites, influencing cellular processes and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 1-[2,5-dioxo-1-(2-phenylsulfanylphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate

InChI

InChI=1S/C24H26N2O4S/c1-2-30-24(29)17-9-8-14-25(16-17)20-15-22(27)26(23(20)28)19-12-6-7-13-21(19)31-18-10-4-3-5-11-18/h3-7,10-13,17,20H,2,8-9,14-16H2,1H3

InChI Key

KNPYMOWDLIKHOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

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